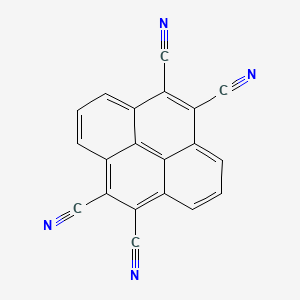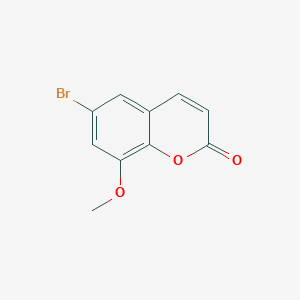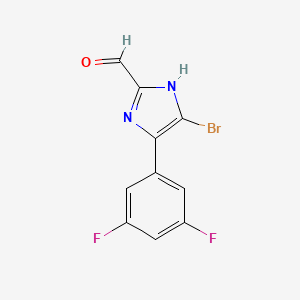
O-(3,5-Di-tert-butylbenzyl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(3,5-Di-tert-butylbenzyl)hydroxylamine is a chemical compound characterized by its unique structure, which includes a hydroxylamine group attached to a 3,5-di-tert-butylbenzyl moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3,5-di-tert-butylbenzyl bromide as the starting material.
Reaction Steps: The bromide undergoes nucleophilic substitution with hydroxylamine (NH2OH) to form this compound.
Conditions: The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or acetonitrile, under an inert atmosphere to prevent oxidation.
Industrial Production Methods:
Scale-Up: The reaction is scaled up using industrial reactors, ensuring precise control over temperature and pressure.
Purification: The product is purified through recrystallization or column chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: this compound can be oxidized to form the corresponding nitro compound.
Reduction: The compound can undergo reduction to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions are common, where the hydroxylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used, depending on the desired product.
Major Products Formed:
Nitro Compound: Resulting from oxidation.
Amine: Resulting from reduction.
Substituted Derivatives: Resulting from nucleophilic substitution.
Scientific Research Applications
Chemistry: O-(3,5-di-tert-butylbenzyl)hydroxylamine is used as a reagent in organic synthesis, particularly in the preparation of complex molecules. Biology: It serves as a precursor in the synthesis of biologically active compounds. Medicine: Industry: It is used in the manufacturing of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which O-(3,5-di-tert-butylbenzyl)hydroxylamine exerts its effects involves its ability to act as a nucleophile or an oxidizing agent, depending on the reaction conditions. The molecular targets and pathways involved are specific to the type of reaction it undergoes.
Comparison with Similar Compounds
O-(2,6-Di-tert-butylbenzyl)hydroxylamine: Similar structure but different positioning of the tert-butyl groups.
O-(3,5-Di-tert-butylbenzyl)amine: Similar backbone but lacking the hydroxylamine group.
Uniqueness: O-(3,5-di-tert-butylbenzyl)hydroxylamine is unique due to its specific arrangement of tert-butyl groups, which influences its reactivity and stability compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds
Properties
Molecular Formula |
C15H25NO |
|---|---|
Molecular Weight |
235.36 g/mol |
IUPAC Name |
O-[(3,5-ditert-butylphenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C15H25NO/c1-14(2,3)12-7-11(10-17-16)8-13(9-12)15(4,5)6/h7-9H,10,16H2,1-6H3 |
InChI Key |
IAIBGEASQAXDJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)CON)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,7-Bis(5-bromo-4-hexyl-2-thienyl)benzo[c][1,2,5]oxadiazole](/img/structure/B15335687.png)



![4,9,14,19-tetrathiapentacyclo[15.3.0.02,6.07,11.012,16]icosa-1(20),2,5,7,10,12,15,17-octaene](/img/structure/B15335729.png)







![Ethyl 8-[2,4-Dioxo-2H-benzo[e][1,3]oxazin-3(4H)-yl]octanoate](/img/structure/B15335757.png)
